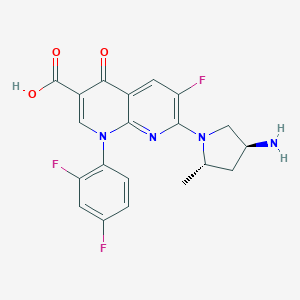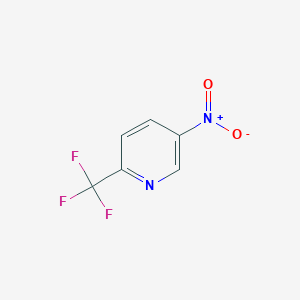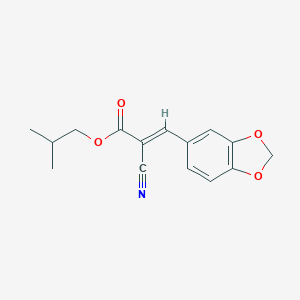
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MDBP, and its molecular formula is C15H15NO4.
Mechanism Of Action
The mechanism of action of MDBP is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MDBP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have also suggested that it may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
MDBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity levels, making it safe for use in vitro and in vivo experiments.
However, there are also limitations to using MDBP in lab experiments. One of the primary limitations is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on MDBP. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies are needed to determine the optimal dosage and administration methods for MDBP in order to maximize its therapeutic potential.
In conclusion, MDBP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and neuroprotective properties make it a promising candidate for the treatment of a variety of diseases. While there are limitations to using MDBP in lab experiments, further research is needed to fully understand its potential and optimize its therapeutic use.
Synthesis Methods
MDBP can be synthesized through a multistep process involving the reaction of 2-(2H-1,3-benzodioxol-5-yl)acetonitrile with 2-methylpropyl acrylate. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure MDBP.
Scientific Research Applications
MDBP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research is its anti-cancer properties. Studies have shown that MDBP can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-methylpropyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYWTHILBDBFJR-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421748 |
Source


|
| Record name | 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
CAS RN |
117133-81-0 |
Source


|
| Record name | 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

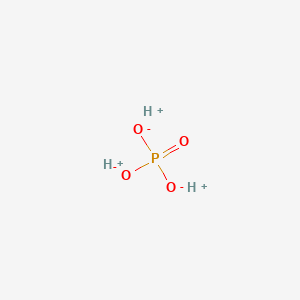



![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
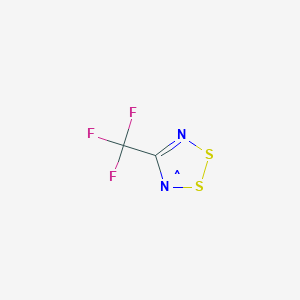


![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)


